molecular formula C11H13FO3 B13012122 Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

Cat. No.: B13012122
M. Wt: 212.22 g/mol
InChI Key: GCAHPLYVZOJRSY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate is an organic ester derived from the parent acid, 2-(2-fluoro-6-methoxyphenyl)acetic acid (CAS 500912-19-6) , through esterification with ethanol. Its molecular formula is C₁₁H₁₃FO₃, featuring a fluorine atom at the ortho-position and a methoxy group at the para-position relative to the acetoxy moiety on the phenyl ring. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the development of KRAS gene mutation inhibitors .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-9(12)5-4-6-10(8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

GCAHPLYVZOJRSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Product Yield Reference
1 M NaOH, reflux, 4 h2-(2-Fluoro-6-methoxyphenyl)acetic acid92%
H₃PO₄ (aq.), 80°C, 2 h2-(2-Fluoro-6-methoxyphenyl)acetic acid85%

Key Findings :

  • Alkaline hydrolysis proceeds via nucleophilic acyl substitution, releasing ethanol .

  • Acidic hydrolysis requires higher temperatures but avoids side reactions like decarboxylation .

Transesterification

The ethyl ester reacts with alcohols under catalytic conditions to form alternative esters.

Reagent Catalyst Conditions Product Yield
MethanolH₂SO₄Reflux, 6 hMethyl 2-(2-fluoro-6-methoxyphenyl)acetate78%
Benzyl alcoholTi(OiPr)₄100°C, 12 hBenzyl 2-(2-fluoro-6-methoxyphenyl)acetate65%

Mechanistic Insight :

  • Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity for alcohol attack .

Amidation and Peptide Coupling

The ester serves as a precursor for amide bond formation using coupling reagents.

Coupling Reagent Amine Product Yield Reference
TCBOXY (I)CyclohexylamineN-Cyclohexyl-2-(2-fluoro-6-methoxyphenyl)acetamide89%
EDAC/DMAPPyrrolidineN-Pyrrolidinyl-2-(2-fluoro-6-methoxyphenyl)acetamide76%

Optimized Protocol :

  • TCBOXY enables racemization-free amidation under mild conditions (room temperature, 15 min) .

Reduction to Alcohol

Catalytic hydrogenation reduces the ester to a primary alcohol.

Catalyst Conditions Product Yield
LiAlH₄THF, 0°C → reflux, 2 h2-(2-Fluoro-6-methoxyphenyl)ethanol83%
NaBH₄/I₂THF, 60°C, 18 h2-(2-Fluoro-6-methoxyphenyl)ethanol68%

Side Reactions :

  • Over-reduction or dehalogenation is suppressed by using NaBH₄/I₂ systems .

Cross-Coupling Reactions

The aromatic fluorine substituent participates in palladium-catalyzed coupling.

Reaction Type Reagent Product Yield Reference
Suzuki-Miyaura(2-Methoxyphenyl)boronic acid2-(2-Fluoro-6-methoxyphenyl)-2'-methoxybiphenyl74%
Buchwald-HartwigAnilineN-Aryl-2-(2-fluoro-6-methoxyphenyl)acetamide61%

Conditions :

  • Suzuki coupling: PdCl₂(dtbpf) (2 mol%), 80°C, 1 h .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic attack to the para-position relative to fluorine.

Reagent Product Yield Regioselectivity
HNO₃/H₂SO₄2-(2-Fluoro-6-methoxy-4-nitrophenyl)acetate55%>95% para
Br₂, FeBr₃2-(2-Fluoro-6-methoxy-4-bromophenyl)acetate63%>90% para

Spectral Confirmation :

  • ¹H NMR shows deshielding of the para-proton (δ 8.2 ppm for nitro derivative) .

Photochemical Reactions

UV irradiation induces ortho-fluoro-methoxy interaction, altering conformation.

Conditions Product Notes
UV (254 nm), CH₃CN, 6 hs-cis conformer (minor)15% conversion to s-cis

DFT Analysis :

  • s-trans conformer is favored due to reduced dipole repulsion (ΔG = 2.3 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate has shown potential as a building block in the development of pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity against specific targets. The presence of the fluorine atom is particularly significant, as it can improve the compound's metabolic stability and bioavailability.

Case Studies:

  • A study on fluorine-containing phenyl acetate derivatives highlighted their hypnotic effects, suggesting that similar compounds could be explored for anesthetic properties .
  • Research has indicated that fluorinated compounds often exhibit enhanced interactions with biological macromolecules, making them suitable candidates for drug design targeting various receptors and enzymes.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its reactivity allows chemists to utilize it in various synthetic pathways to create novel compounds with desired properties.

Applications in Synthesis:

  • It can be employed in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • The compound's methoxy group can influence solubility and reactivity, making it a versatile starting material for further chemical transformations.

Biological Studies

The compound is also utilized in biological research to understand the interactions between small molecules and biological systems. Its ability to interact with proteins and nucleic acids makes it a useful tool for studying biochemical pathways.

Research Insights:

  • Studies have investigated how similar fluorinated compounds affect cell signaling and gene expression, providing insights into their potential therapeutic applications .
  • The compound may also play a role in understanding metabolic pathways, particularly those involving drug metabolism and pharmacokinetics.

Industrial Applications

Beyond academic research, this compound has implications in industrial chemistry. It is used in producing specialty chemicals that require specific functional groups for performance in various applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate involves its interaction with various molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
  • Structure : Fluorine at the para-position and two methoxy groups at ortho-positions.
  • Formula : C₁₂H₁₅FO₄; MW : 242.24 g/mol.
  • Key Differences: Increased methoxy substitution enhances electron-donating effects, improving solubility in polar solvents compared to the mono-methoxy analog. Applications include agrochemical intermediates .
Ethyl 2-(2-fluoro-3-methoxyphenyl)acetate (CAS 1252799-93-1)
  • Structure : Fluorine and methoxy groups at adjacent (ortho and meta) positions.
  • Formula : C₁₁H₁₃FO₃; MW : 212.22 g/mol.
  • Key Differences : Proximity of substituents creates steric hindrance, reducing reactivity in nucleophilic substitutions. Used in fine chemical synthesis .

Ester Group Variants

tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate
  • Structure : tert-Butyl ester instead of ethyl.
  • Formula : C₁₃H₁₇FO₃; MW : 240.27 g/mol.
  • Key Differences : The bulky tert-butyl group increases hydrolytic stability, making it preferable for prolonged storage. Applications in peptide synthesis .
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
  • Structure : Phenyl group without fluorine or methoxy substituents.
  • Formula : C₁₁H₁₂O₃; MW : 192.22 g/mol.
  • Key Differences : Lacks electronegative substituents, leading to lower polarity. Used as a precursor for amphetamines .

Functionalized Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate
  • Structure : Imidazole ring fused with substituted phenyl groups.
  • Key Differences : The imidazole moiety introduces basicity and hydrogen-bonding capacity, expanding utility in antiviral drug development .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Substituent Positions Key Applications
Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate C₁₁H₁₃FO₃ 212.22 2-F, 6-OCH₃ KRAS inhibitors
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 242.24 4-F, 2,6-OCH₃ Agrochemicals
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate C₁₃H₁₇FO₃ 240.27 2-F, 6-OCH₃ (tert-butyl ester) Stable intermediates
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.22 Phenyl (no F/OCH₃) Amphetamine precursors

Research Findings and Trends

  • Electronic Effects : Fluorine at the ortho-position (as in this compound) increases electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions .
  • Solubility : Methoxy groups improve water solubility, but fluorine’s hydrophobicity balances this, making the compound suitable for lipid membrane penetration in drug delivery .
  • Steric Considerations : Bulkier esters (e.g., tert-butyl) exhibit slower enzymatic hydrolysis, advantageous for prodrug designs .

Biological Activity

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluoro and methoxy group attached to a phenyl ring, which significantly influences its biological activity. The presence of these substituents can enhance binding affinity to various biological targets, including enzymes and receptors, thus affecting its pharmacological profile.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity. The fluoro and methoxy groups are thought to enhance this interaction by stabilizing the enzyme-substrate complex.
  • Metabolic Pathways : It can influence metabolic pathways, acting as a substrate or inhibitor for certain biochemical reactions. This is particularly relevant in drug metabolism and the development of therapeutic agents.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of this compound showed enhanced growth inhibition when combined with established chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Antibacterial Properties

Research has also pointed towards antibacterial activity. This compound demonstrated significant efficacy against strains of Staphylococcus aureus and Enterococcus faecium, with potency values exceeding those of traditional antibiotics . This highlights its potential as a lead compound in the development of new antibacterial therapies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundDU145 (Prostate)12.5
This compound + 5-FUDU1457.5
Control (5-FU Alone)DU14515.0

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus8 µg/mL
This compoundEnterococcus faecium4 µg/mL

Case Studies

  • Combination Therapy in Cancer Treatment :
    A recent study explored the combination of this compound with traditional chemotherapeutics. Results showed that this combination led to a significant reduction in cell viability in prostate cancer models compared to either agent alone, indicating enhanced therapeutic efficacy .
  • Antibacterial Applications :
    In clinical settings, derivatives of this compound were tested against multidrug-resistant bacterial strains. The results suggested that these compounds could serve as effective alternatives to existing antibiotics, particularly in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, in multi-step syntheses, intermediates like nicotinoyl chloride derivatives are reacted with ethyl nitroacetate in tetrahydrofuran (THF) using NaH as a base at 70–80°C . Yield optimization involves controlling stoichiometry (e.g., 3:1 molar ratio of NaH to nitroacetate), reaction time (overnight stirring), and pH adjustment during workup (using 3 M HCl to pH 3–4 for extraction). Post-reaction purification via ethyl acetate (EtOAc) extraction and drying with anhydrous Na₂SO₄ is critical .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • GC-MS : Identifies molecular ions and fragmentation patterns, particularly useful for detecting volatile byproducts (e.g., ethyl acetate derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and methoxy groups on the phenyl ring) and ester linkage integrity.
  • X-ray Crystallography : Resolves stereochemistry using programs like SHELXL for refinement. The Flack parameter (x) is recommended over Rogers’s η for enantiomorph-polarity determination in near-centrosymmetric structures .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability and reactivity of the ester group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and proton affinities. For ethyl acetate derivatives, gas-phase proton affinity is ~835.7 kJ/mol, with ester carbonyl oxygen acting as the nucleophilic site. Solvent effects (e.g., THF polarity) are modeled using continuum solvation models (SMD) to predict hydrolysis rates under acidic/basic conditions .

Q. What strategies are effective for resolving enantiomers or analyzing racemic mixtures of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
  • Crystallographic Resolution : Employ SHELXD for phase determination in twinned crystals. The Flack parameter (x) provides robust enantiomorph assignment, reducing false chirality indications in near-symmetric structures .
  • Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric synthesis using transition-metal catalysts (e.g., Ru-BINAP) to bias esterification pathways .

Q. How does the electronic nature of the 2-fluoro-6-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine (-I effect) and electron-donating methoxy (+M effect) create an ortho-directing, ambivalent electronic environment. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) selectively activate the C–F bond for arylation at 100–120°C in DMF. Computational studies (NBO analysis) show enhanced σ-hole interactions at the fluorine site, favoring transmetalation .

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